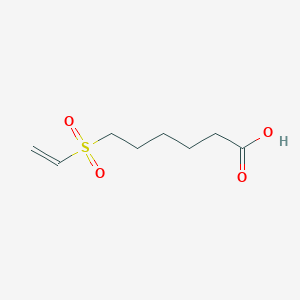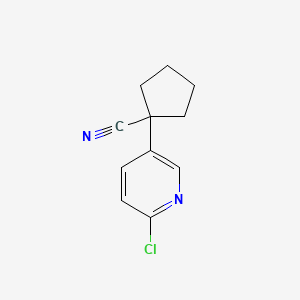
1-(6-Chloropyridin-3-yl)-cyclopentanecarbonitrile
Vue d'ensemble
Description
1-(6-Chloropyridin-3-yl)-cyclopentanecarbonitrile, also known as 6-chloro-3-pyridinecarbonitrile (6-Cl-3-PCN), is a heterocyclic compound that has been extensively studied due to its potential applications in the fields of organic synthesis, pharmaceuticals, and materials science. 6-Cl-3-PCN is a versatile building block for the synthesis of a wide range of compounds, including those with biological activity. It has been used in various research areas, such as drug design, biochemistry, and analytical chemistry.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- 1-(6-Chloropyridin-3-yl)-cyclopentanecarbonitrile and its derivatives have been studied for their synthesis and structural properties. Research includes investigations into their chemical synthesis, characterization by spectroscopic methods, and crystal structure analysis (Li et al., 2015), (Lakshminarayana et al., 2009).
Potential in Medicinal Chemistry
- Compounds containing 1-(6-Chloropyridin-3-yl)-cyclopentanecarbonitrile have been investigated for their potential medicinal applications. Studies have focused on their biological activity, including fungicidal and insecticidal properties, as well as exploring their use as potential anticancer agents (Chen & Shi, 2008), (Zhang et al., 2005).
Development of Novel Organic Compounds
- Research includes the development of novel organic compounds using 1-(6-Chloropyridin-3-yl)-cyclopentanecarbonitrile as a precursor or a component in the synthesis process. These compounds have been analyzed for their physical and chemical properties, and potential applications in various fields of chemistry (Shen et al., 2012), (Wu et al., 2012).
Spectroscopic and Computational Studies
- Spectroscopic and computational studies have been conducted on compounds derived from 1-(6-Chloropyridin-3-yl)-cyclopentanecarbonitrile. These studies focus on understanding the vibrational spectra and theoretical molecular structures of these compounds, contributing to the broader understanding of their chemical properties (Song et al., 2008).
Propriétés
IUPAC Name |
1-(6-chloropyridin-3-yl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-10-4-3-9(7-14-10)11(8-13)5-1-2-6-11/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREWXWJZPXXKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-3-yl)cyclopentane-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1413159.png)

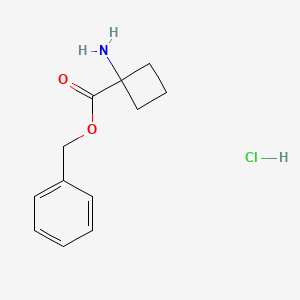

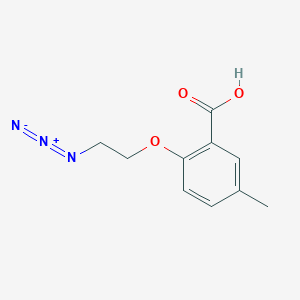

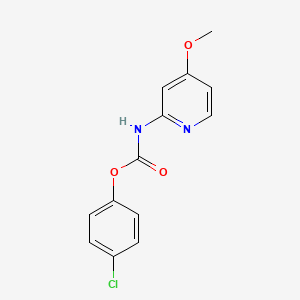
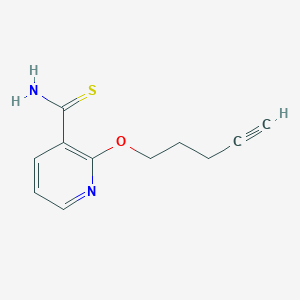
![(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide](/img/structure/B1413172.png)
![2-Bromomethyl-4-chloro-benzo[b]thiophene](/img/structure/B1413175.png)
![{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid](/img/structure/B1413177.png)
